

# Eleclazine Hydrochloride: A Deep Dive into its Chemical Profile and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Eleclazine hydrochloride**, also known by its development code GS-6615, is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action, with a focus on the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

#### **Chemical Structure and Identifiers**

**Eleclazine hydrochloride** is a dihydrobenzoxazepinone derivative.[4][5] Its chemical identity is well-defined by its IUPAC name, CAS registry number, and other standard identifiers, ensuring accurate recognition and sourcing for research purposes.



| Identifier        | Value                                                                                                                         | Source |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------|--------|--|
| IUPAC Name        | 4-(pyrimidin-2-ylmethyl)-7-(4-<br>(trifluoromethoxy)phenyl)-3,4-<br>dihydrobenzo[f][1][3]oxazepin-<br>5(2H)-one hydrochloride | [6]    |  |
| CAS Number        | 1448754-43-5                                                                                                                  | [7][8] |  |
| Molecular Formula | C21H17CIF3N3O3                                                                                                                | [6][7] |  |
| Canonical SMILES  | O=C1N(CC2=NC=CC=N2)CC<br>OC3=CC=C(C4=CC=C(OC(F)<br>(F)F)C=C4)C=C13.[H]Cl                                                      | [7][9] |  |
| InChI Key         | ZRYHNOXHGYUHFF-<br>UHFFFAOYSA-N                                                                                               | [6]    |  |
| Synonyms          | GS-6615 hydrochloride                                                                                                         | [1][7] |  |

## **Physicochemical Properties**

The physicochemical properties of **Eleclazine hydrochloride** are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property         | Value                                                    | Source  |  |
|------------------|----------------------------------------------------------|---------|--|
| Molecular Weight | 451.83 g/mol [7][10][11]                                 |         |  |
| Appearance       | Solid powder                                             | [6]     |  |
| Purity           | >98%                                                     | [6]     |  |
| Solubility       | DMSO: ≥ 100 mg/mL (221.32 mM)                            | [7][10] |  |
| Storage          | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [10]    |  |

# **Mechanism of Action and Pharmacodynamics**



**Eleclazine hydrochloride** is a selective inhibitor of the late sodium current (INaL), which is enhanced under various pathological conditions such as long QT syndrome, hypertrophic cardiomyopathy, and myocardial ischemia.[2][3][12] By inhibiting this sustained current, Eleclazine helps to stabilize cardiac repolarization and suppress arrhythmias.[3]

**Key Pharmacodynamic Properties:** 

| Parameter                   | Value    | Species/Model            | Source     |
|-----------------------------|----------|--------------------------|------------|
| IC50 (Late INa)             | <1 μM    | Cardiac myocytes         | [1][13]    |
| IC50 (Late INa)             | 0.7 μΜ   | Ventricular myocytes     | [2][7][10] |
| IC50 (Potassium<br>Current) | ~14.2 µM | Cardiac myocytes         | [1][7][13] |
| IC50 (Peak INa)             | >5 μM    | HEK293 cells<br>(Nav1.5) | [4]        |

## **Experimental Protocols**

The following sections detail the methodologies employed to characterize the pharmacological properties of **Eleclazine hydrochloride**.

#### In Vitro Electrophysiology: Patch-Clamp Technique

Objective: To determine the inhibitory effect of Eleclazine on cardiac ion channels, particularly the late sodium current (INaL).

#### Methodology:

- Cell Preparation: Single ventricular myocytes are isolated from rabbit hearts.[3]
- Electrophysiological Recording: Whole-cell patch-clamp technique is used to record ion currents.
- Late INa Induction: The late sodium current is enhanced using a sea anemone toxin (ATX-II).
   [3]



- Drug Application: Eleclazine hydrochloride is perfused at various concentrations to determine its effect on the enhanced late INa.
- Data Analysis: Concentration-response curves are generated to calculate the IC50 value.[3]

## In Vivo Electrophysiology: Animal Models

Objective: To assess the anti-arrhythmic effects of Eleclazine in a living organism.

#### Methodology:

- Animal Model: Anesthetized Yorkshire pigs are used.[12][14]
- Arrhythmia Induction: Ventricular tachycardia (VT) is induced by an intravenous bolus of epinephrine.[14] Atrial fibrillation (AF) is induced by a combination of epinephrine and intrapericardial acetylcholine.[12]
- Drug Administration: Eleclazine is administered intravenously.[12][14]
- Data Recording: Right intraventricular electrogram recordings are used to measure the incidence of VT and T-wave alternans.[14]
- Data Analysis: The effects of Eleclazine on arrhythmia incidence and electrophysiological parameters are statistically analyzed.

### **Visualizing Pathways and Workflows**

The following diagrams illustrate the mechanism of action and experimental workflow for **Eleclazine hydrochloride**.





Click to download full resolution via product page

Caption: Mechanism of action of Eleclazine.





Click to download full resolution via product page

Caption: In vitro experimental workflow.

### Conclusion

**Eleclazine hydrochloride** is a promising therapeutic agent with a well-characterized chemical structure and a selective mechanism of action. The experimental protocols outlined in this guide provide a foundation for further research into its pharmacological effects and potential clinical applications in the management of cardiac arrhythmias. The provided data, presented in a clear and structured format, is intended to facilitate comparative analysis and aid in the design of future studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Eleclazine hydrochloride CAS 1448754-43-5 [dcchemicals.com]
- 3. The novel late Na+ current inhibitor, GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart preparations PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. eleclazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medkoo.com [medkoo.com]
- 7. glpbio.com [glpbio.com]
- 8. Eleclazine hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Eleclazine hydrochloride | Sodium Channel | TargetMol [targetmol.com]
- 11. glpbio.com [glpbio.com]
- 12. Eleclazine, a new selective cardiac late sodium current inhibitor, confers concurrent
  protection against autonomically induced atrial premature beats, repolarization alternans and
  heterogeneity, and atrial fibrillation in an intact porcine model PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Eleclazine, an inhibitor of the cardiac late sodium current, is superior to flecainide in suppressing catecholamine-induced ventricular tachycardia and T-wave alternans in an intact porcine model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eleclazine Hydrochloride: A Deep Dive into its Chemical Profile and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068773#chemical-structure-and-properties-of-eleclazine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com